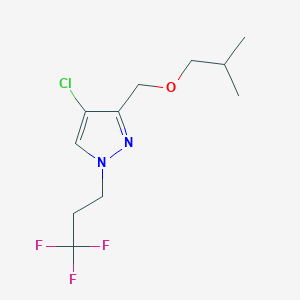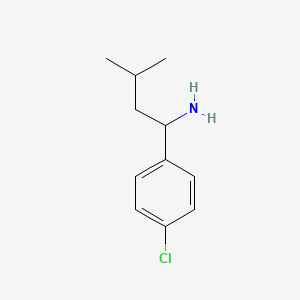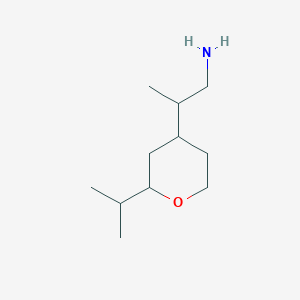
4-chloro-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has shown promising results in several studies related to its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 4-chloro-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation and pain. It has also been shown to reduce the activity of COX-2, which can help to reduce the production of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its potential as a drug candidate. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 4-chloro-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One potential direction is to study its potential as a drug candidate for the treatment of various inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further research could be done to improve the synthesis method for this compound, making it more efficient and cost-effective to produce. Finally, more research could be done to explore the potential applications of this compound in other research fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 4-chloro-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction of 4-chloro-3-(hydroxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of the compound.
Scientific Research Applications
4-chloro-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-chloro-3-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O/c1-8(2)6-18-7-10-9(12)5-17(16-10)4-3-11(13,14)15/h5,8H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGKLJQRCSXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Cl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)





![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)
![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)
![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)
![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)
